

A Comprehensive Technical Guide to 4-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminophenylacetic acid

Cat. No.: B024467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Aminophenylacetic acid** (4-APAA), a compound of significant interest in pharmaceutical research and development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its biological activities, including its role as a competitive inhibitor of the epithelial peptide transporter PepT1.

Core Chemical and Physical Properties

4-Aminophenylacetic acid is a white to pale yellow crystalline powder.^[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

Property	Value
CAS Number	1197-55-3
Molecular Formula	C ₈ H ₉ NO ₂
Molecular Weight	151.16 g/mol [2] [3]
Melting Point	201 °C (decomposes) [4]
Boiling Point	409.90 °C [1]
Density	1.2390 g/cm ³ [1]
Water Solubility	Very soluble [4]
Appearance	White to pale yellow crystalline powder [1]
pKa	pK ₁ : 3.60; pK ₂ : 5.26 (at 20°C)

Spectral Data Summary

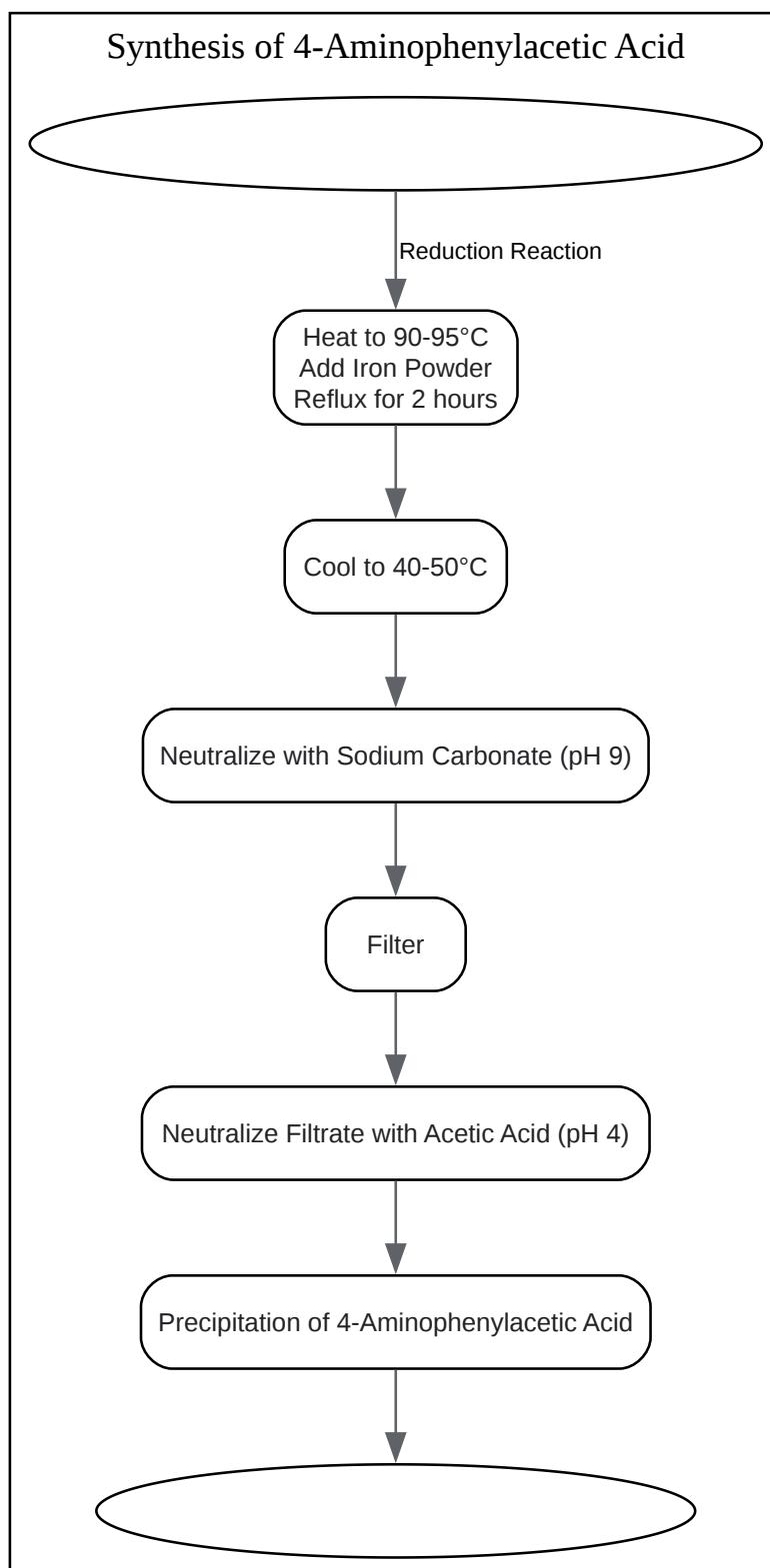
Spectroscopic data is crucial for the identification and characterization of **4-Aminophenylacetic acid**.

Spectrum Type	Key Features and References
¹ H NMR	Spectra are available and provide characteristic peaks for the aromatic and aliphatic protons. [2] [5]
¹³ C NMR	Available spectra show distinct signals for the eight carbon atoms in the molecule.
Infrared (IR)	FTIR spectra, typically obtained using a KBr wafer, show characteristic absorption bands for the amine, carboxylic acid, and aromatic functional groups. [2]
Mass Spectrometry (MS)	GC-MS data indicate a molecular ion peak corresponding to the molecular weight of the compound. [2]

Experimental Protocols

Synthesis of 4-Aminophenylacetic Acid via Reduction of 4-Nitrophenylacetic Acid

A common and efficient method for the preparation of **4-Aminophenylacetic acid** is the reduction of 4-nitrophenylacetic acid.^[4]


Materials:

- 4-Nitrophenylacetic acid
- Iron powder
- Acetic acid
- Sodium carbonate
- Water
- Reactor with stirring and heating capabilities
- Filtration apparatus

Procedure:

- In a suitable reactor, add water, 4-nitrophenylacetic acid, and acetic acid.
- Stir the mixture and heat it to a temperature of 90-95°C.
- Gradually add iron powder in portions to the heated mixture.
- Maintain the reaction under reflux for a period of 2 hours.
- After the reaction is complete, cool the mixture to 40-50°C.
- Neutralize the mixture with a sodium carbonate solution to a pH of 9.
- Filter the mixture to remove solid byproducts.

- Take the filtrate and further neutralize it with acetic acid to a pH of 4. This will cause the precipitation of **4-Aminophenylacetic acid**.
- Collect the precipitated product by filtration. This method can yield up to 95% of the desired product.[\[4\]](#)

[Click to download full resolution via product page](#)

Figure 1: Workflow for the synthesis of **4-Aminophenylacetic acid**.

High-Performance Liquid Chromatography (HPLC) Analysis

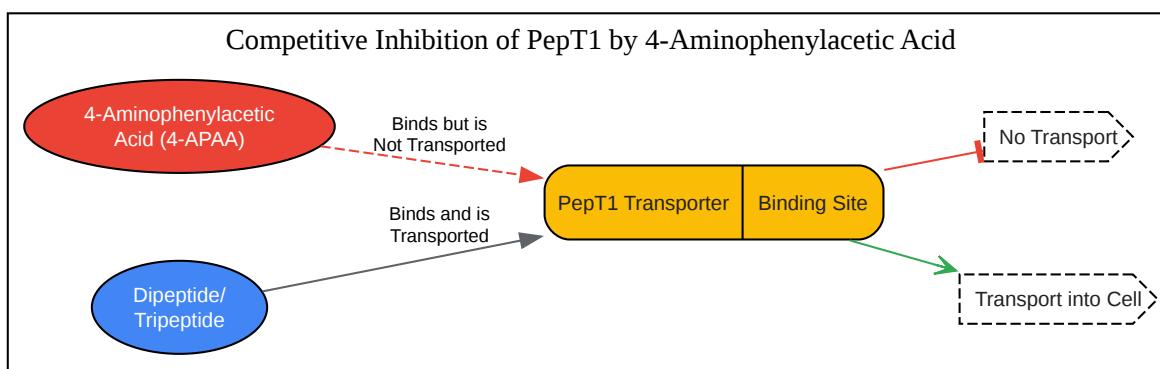
The following is a general protocol for the analysis of **4-Aminophenylacetic acid** and its related compounds by reverse-phase HPLC. This method can be adapted for purity assessment and quantitative analysis.

Instrumentation and Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may need to be optimized. For MS compatibility, a volatile buffer like formic acid should be used.
- Flow Rate: Typically 1.0 mL/min
- Detection: UV detector at a wavelength of 254 nm
- Injection Volume: 10-20 μ L
- Column Temperature: 30°C

Procedure:

- Standard Preparation: Prepare a stock solution of **4-Aminophenylacetic acid** in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
- Sample Preparation: Dissolve the sample containing **4-Aminophenylacetic acid** in the mobile phase to a known concentration. Filter the sample through a 0.45 μ m syringe filter before injection.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.


- Quantification: The concentration of **4-Aminophenylacetic acid** in the sample can be determined by comparing the peak area with that of the standard solutions.

Biological Activity and Applications in Drug Development

4-Aminophenylacetic acid serves as a versatile building block in medicinal chemistry and exhibits notable biological activities.

Inhibition of the PepT1 Transporter

4-Aminophenylacetic acid is recognized as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.^{[4][6]} PepT1 is responsible for the uptake of di- and tripeptides from the diet in the intestine. By competitively binding to the transporter, 4-APAA can inhibit the transport of other substrates. This property makes it a valuable tool for studying the function and mechanism of PepT1.

[Click to download full resolution via product page](#)

Figure 2: Mechanism of competitive inhibition of the PepT1 transporter.

Precursor for Drug Synthesis and Antimicrobial Activity

4-APAA is a precursor in the synthesis of various pharmaceutical compounds.^[4] It is a key intermediate for the synthesis of 4-acetylaminophenylacetic acid (Actarit), a drug used in the treatment of rheumatoid arthritis.^[4] Furthermore, derivatives of **4-Aminophenylacetic acid**

have been synthesized and investigated for their antimicrobial properties, showing promising results against various microorganisms.^[4] The parent compound itself has been noted to possess tuberculostatic activity.^[4]

Conclusion

4-Aminophenylacetic acid is a compound with significant utility in the fields of medicinal chemistry and drug development. Its role as a competitive inhibitor of the PepT1 transporter provides a valuable tool for physiological and pharmacological research. Moreover, its application as a synthetic precursor for anti-inflammatory and antimicrobial agents underscores its importance in the development of new therapeutics. The protocols and data presented in this guide are intended to support researchers and scientists in their work with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 对氨基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 5. 4-Aminophenylacetic acid(1197-55-3) 1H NMR [m.chemicalbook.com]
- 6. 4-Aminophenylacetic acid CAS#: 1197-55-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Aminophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024467#4-aminophenylacetic-acid-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com